

ONO-4817: A Potent Matrix Metalloproteinase Inhibitor in Cancer Cell Biology

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Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer biology, MMPs, particularly gelatinases MMP-2 and MMP-9, are pivotal in tumor invasion, metastasis, and angiogenesis. Elevated expression of these enzymes is often correlated with poor prognosis in various cancers. **ONO-4817** exhibits high inhibitory activity against MMP-2 and MMP-9, making it a valuable tool for investigating the roles of these proteases in cancer progression and a potential therapeutic agent. This technical guide provides a comprehensive overview of **ONO-4817**'s activity in cancer cell biology, including its inhibitory profile, effects on cancer cell behavior, and the methodologies used to assess its function.

Data Presentation

Quantitative Inhibitory Activity of ONO-4817

The inhibitory potency of **ONO-4817** against various human MMPs has been characterized, demonstrating a high degree of selectivity for gelatinases.

Target MMP	IC50 (nM)	Reference
MMP-2 (human)	0.5	[1]
MMP-9 (human)	0.8	[1]
MMP-3	26	[1]
MMP-12	2.1	[2]
MMP-13	1.1	[2]
MMP-1	2500	[1]
MMP-7	2500	[2]

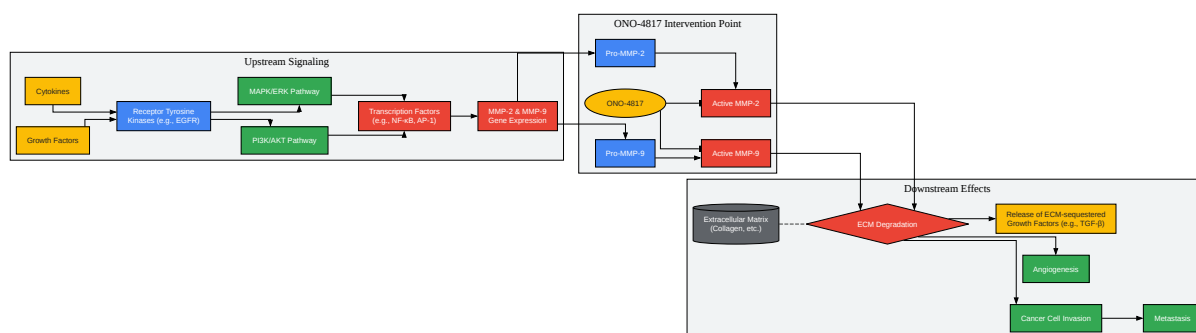
In Vitro Efficacy of ONO-4817 in Cancer Cell Lines

ONO-4817 has demonstrated significant anti-invasive properties in various cancer cell lines at concentrations that are not directly cytotoxic.

Cell Line	Cancer Type	Assay	Effective Concentration	Cytotoxicity	Reference
Renca	Murine Renal Cell Carcinoma	Matrigel Invasion Assay	< 10 μ M	Non-cytotoxic at < 10 μ M	[3]
HSC-3-M3	Human Tongue Squamous Cell Carcinoma	MTT Assay	-	No direct cytotoxicity observed	[2] [4]
PC14PE6	Human Non-Small Cell Lung Cancer	Gelatin Zymography	0.1 - 10 μ M (dose-dependent inhibition of MMP-2 and MMP-9)	Not specified	[2]

Signaling Pathways

The primary mechanism of action of **ONO-4817** is the direct inhibition of MMP-2 and MMP-9 enzymatic activity. These MMPs are key downstream effectors of various signaling pathways that promote cancer progression. By blocking MMP-2 and MMP-9, **ONO-4817** disrupts the metastatic cascade.



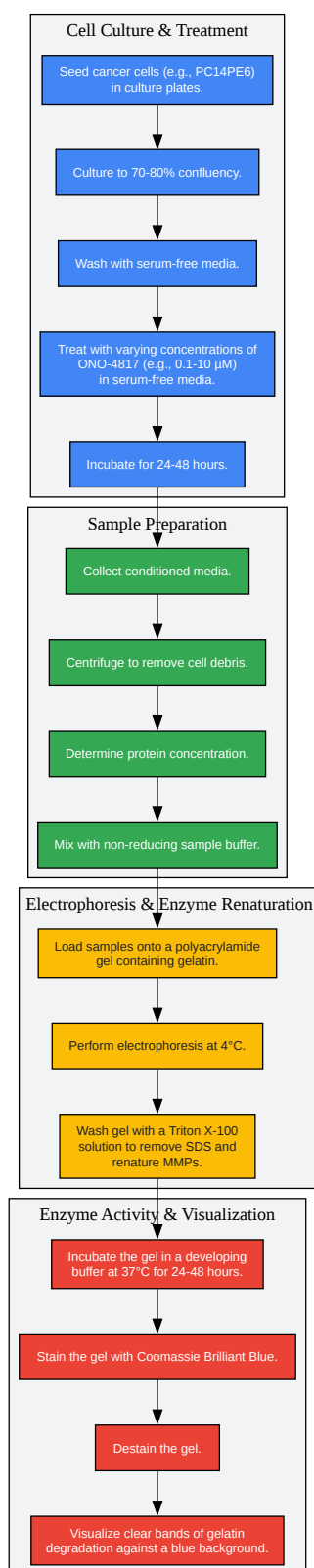
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ONO-4817 inhibits MMP-2/9, blocking ECM degradation and metastasis.

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cancer cells treated with **ONO-4817**.



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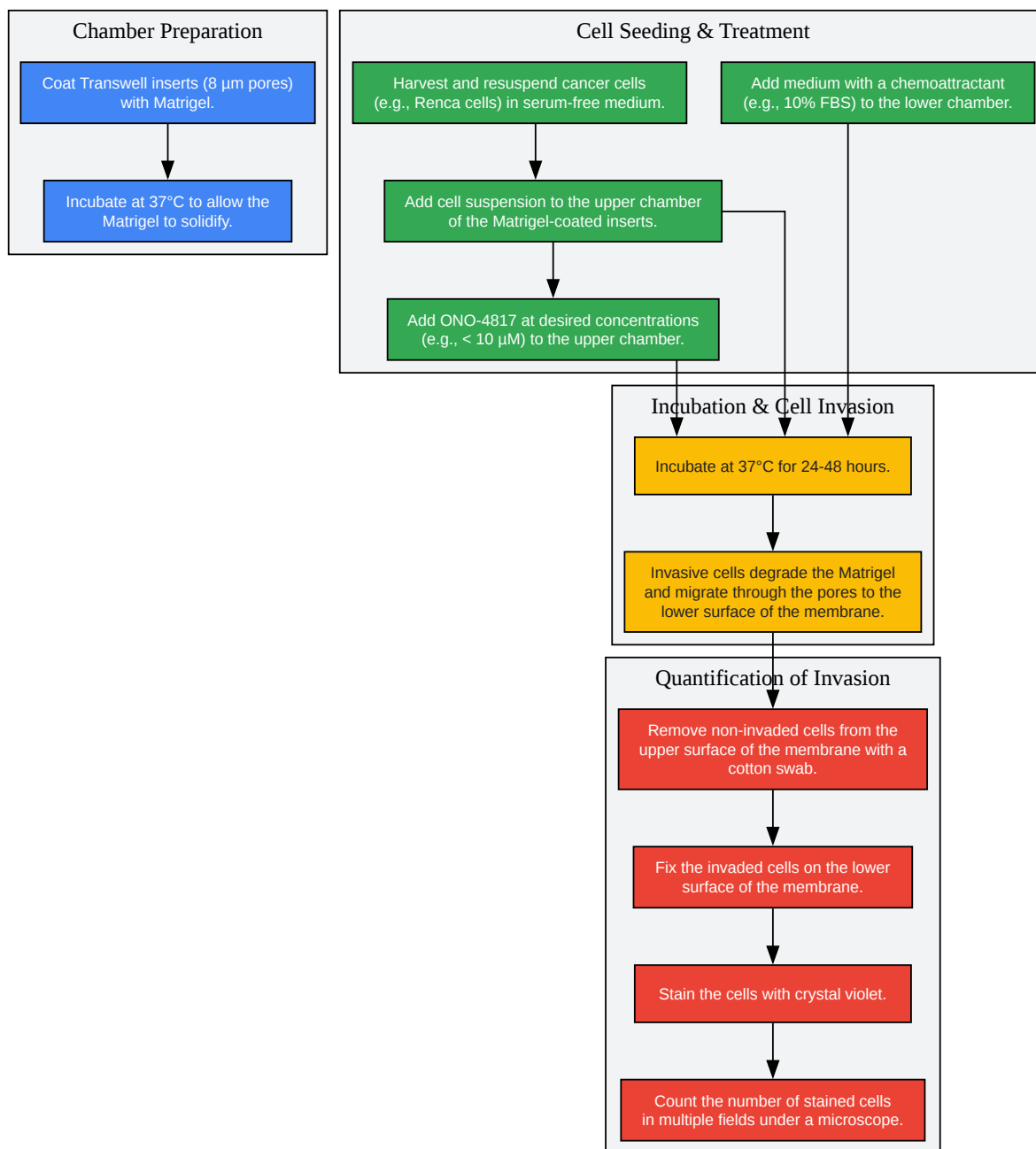
Workflow for assessing MMP-2/9 activity using gelatin zymography.

Detailed Methodology:

- **Cell Culture and Treatment:** Plate cancer cells (e.g., PC14PE6 non-small cell lung cancer cells) in appropriate culture vessels and grow to 70-80% confluency. Wash the cells with serum-free medium and then incubate with fresh serum-free medium containing various concentrations of **ONO-4817** (e.g., 0.1, 1, 10 μ M) or vehicle control for 24-48 hours.
- **Sample Preparation:** Collect the conditioned medium and centrifuge to pellet any detached cells and debris. The supernatant, containing secreted MMPs, is then concentrated if necessary. Protein concentration of the samples is determined to ensure equal loading. An equal volume of non-reducing Laemmli sample buffer is added to each sample. Samples are not boiled to preserve the enzymatic activity of the MMPs.
- **Electrophoresis:** Samples are loaded onto a 10% SDS-polyacrylamide gel copolymerized with 1 mg/mL gelatin. Electrophoresis is carried out at 4°C.
- **Enzyme Renaturation and Development:** After electrophoresis, the gel is washed twice for 30 minutes in a solution containing 2.5% Triton X-100 to remove SDS and allow the MMPs to renature. The gel is then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl_2 , 1 μ M ZnCl_2 , and 1% Triton X-100).
- **Staining and Visualization:** The gel is stained with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weights of the active MMPs can be estimated by comparison to prestained molecular weight markers.

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane-like matrix, a process that is inhibited by **ONO-4817**.



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Workflow for the Matrigel invasion assay to test **ONO-4817** efficacy.

Detailed Methodology:

- **Chamber Preparation:** Transwell inserts with an 8 μm pore size are coated with a thin layer of Matrigel Basement Membrane Matrix and incubated at 37°C to allow for gelling.
- **Cell Seeding and Treatment:** Cancer cells (e.g., murine renal cell carcinoma Renca cells) are harvested, washed, and resuspended in serum-free medium. A suspension of these cells is added to the upper chamber of the Matrigel-coated inserts. **ONO-4817** is added to the upper chamber at various concentrations (e.g., up to 10 μM). The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.
- **Incubation:** The plates are incubated for 24-48 hours at 37°C in a humidified incubator.
- **Quantification of Invasion:** After incubation, the non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of stained, invaded cells is then counted in several microscopic fields, and the average number of invaded cells per field is calculated.

Conclusion

ONO-4817 is a well-characterized and potent inhibitor of MMP-2 and MMP-9, demonstrating significant efficacy in preclinical models of cancer by inhibiting tumor cell invasion and metastasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **ONO-4817** and to explore the broader role of MMPs in cancer cell biology. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental workflows used to evaluate its effects. Further research focusing on the in vivo efficacy in a wider range of cancer models and the elucidation of its impact on the tumor microenvironment will be crucial for its potential clinical translation.

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